Bienvenue dans la boutique en ligne BenchChem!

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate

Lipophilicity Physicochemical Properties Drug Design

This CF3-pyrazole building block features orthogonal Boc-protected C4-amine and free piperidine NH, enabling two-step sequential diversification. The CF3 group adds ~+0.5–0.6 LogP vs the CHF2 analog, improving membrane permeability at a cost of only ~18 Da. Ideal for SAR campaigns, PROTAC linker attachment, and CNS-targeted kinase inhibitor libraries. Procure to maximize library diversity from a single intermediate and accelerate your medchem optimization.

Molecular Formula C14H21F3N4O2
Molecular Weight 334.343
CAS No. 2248409-69-8
Cat. No. B2570599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate
CAS2248409-69-8
Molecular FormulaC14H21F3N4O2
Molecular Weight334.343
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N(N=C1)C2CCNCC2)C(F)(F)F
InChIInChI=1S/C14H21F3N4O2/c1-13(2,3)23-12(22)20-10-8-19-21(11(10)14(15,16)17)9-4-6-18-7-5-9/h8-9,18H,4-7H2,1-3H3,(H,20,22)
InChIKeyHKKQUWVGKVQRFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate (CAS 2248409-69-8): Structural Identity and Catalog Baseline


Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate (CAS 2248409-69-8) is a boc-protected 4-aminopyrazole building block featuring a piperidin-4-yl substituent at the N1 position and a trifluoromethyl group at the C5 position of the pyrazole ring . Supplied as a powder with a minimum purity specification of 95%, the compound originates from Enamine Ltd. (Ukraine) under catalog number EN300-1720442 and is distributed through Sigma-Aldrich (ENAH3035D3CE) . Its molecular formula is C₁₄H₂₁F₃N₄O₂ with a molecular weight of 334.34 g/mol, and it is classified as a heterocyclic carbamate intermediate for medicinal chemistry applications .

Why Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate Cannot Be Replaced by Its CHF₂ or CH₃ Analogs Without Re-optimization


The C5 substituent on the pyrazole ring fundamentally alters lipophilicity, electronic character, and metabolic fate; therefore, in-class analogs such as the 5-difluoromethyl (EN300-1720443) or 5-methyl derivatives are not interchangeable without re-profiling [1]. The trifluoromethyl group imparts a Hansch hydrophobicity constant (π) approximately 0.5–0.6 log units higher than the difluoromethyl analog on aromatic systems, translating to a meaningful difference in LogP that affects membrane permeability, plasma protein binding, and off-target promiscuity [1]. Furthermore, the boc-carbamate at position 4 provides orthogonal protection relative to the free piperidine NH, enabling selective sequential derivatization that is not possible with alternative N-protecting group strategies such as acetyl, benzyl, or Fmoc [2]. These features collectively preclude simple one-to-one substitution in any structure–activity relationship (SAR) campaign or synthetic route.

Quantitative Differentiation of Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate Against Closest Structural Analogs


Lipophilicity Advantage: CF₃ vs. CHF₂ Drives a ≥0.5 Log Unit LogP Increase Over the Direct Difluoromethyl Analog

The target compound, bearing a C5-trifluoromethyl group, is estimated to be approximately 0.5–0.6 log units more lipophilic than its closest catalog analog, tert-butyl N-[5-(difluoromethyl)-1-(piperidin-4-yl)-1H-pyrazol-4-yl]carbamate (EN300-1720443, CAS 2243507-35-7), based on the well-established Hansch π hydrophobicity constants for aromatic CF₃ (π ≈ 0.88) versus CHF₂ (π ≈ 0.32) [1]. Experimental LogP characterization of the CHF₂ analog from Chemspace reports a value of 1.12, while PubChem's XLogP3-AA computes 1.5 for the same compound [2][3]. Applying the π difference of approximately 0.56 units yields an estimated LogP of 1.7–2.1 for the target CF₃ compound. This difference is large enough to alter predicted membrane permeability, CYP450 susceptibility, and in vivo distribution [1].

Lipophilicity Physicochemical Properties Drug Design

Molecular Weight Differentiation: 18 Da Distinction from CHF₂ Analog with Potential Crystallinity and LogP Impact

The target compound (C₁₄H₂₁F₃N₄O₂, MW = 334.34 g/mol) differs from the 5-difluoromethyl analog (C₁₄H₂₂F₂N₄O₂, MW = 316.35 g/mol) by 17.99 Da—the exact mass difference between one fluorine and one hydrogen atom [1]. This substitution also increases the heavy atom count from 22 to 23 and modifies the hydrogen bond acceptor count (the CHF₂ analog reports 4 H-bond acceptors via Chemspace and 6 via PubChem, reflecting differing fluorine-counting conventions; the CF₃ analog adds one additional fluorine atom as a potential weak H-bond acceptor) [1][2]. The trifluoromethyl group is also significantly more electron-withdrawing than difluoromethyl (Hammett σₚ values: CF₃ ≈ 0.54 vs. CHF₂ ≈ 0.32), which can modulate the pKₐ of the pyrazole ring NH and the carbamate NH, affecting both solubility and target binding [3].

Molecular Weight Physicochemical Properties Lead Optimization

Purity Specification: 95% Minimum Purity with Single-Source Supply Chain Traceability to Enamine Ltd.

The compound is supplied with a minimum purity specification of 95% as documented by Sigma-Aldrich for product ENAH3035D3CE . The CymitQuimica listing (Ref. 3D-YPD40969) corroborates this purity floor . The country of origin is Ukraine, consistent with manufacture by Enamine Ltd., a major global supplier of screening compounds and building blocks . While catalog purity specifications are typical for building-block-grade compounds, the traceable single-supplier provenance reduces batch-to-batch variability risk compared to multi-source analogs where purity documentation may be inconsistent. The CF₃-substituted pyrazole core is less prone to oxidative degradation than the CHF₂ analog, which can undergo CYP450-mediated hydroxylation at the CHF₂ carbon—a class-level metabolic stability consideration relevant to downstream biological assay reproducibility [1].

Purity Procurement Quality Control

Orthogonal Functional Handle Architecture: Boc-Protected C4-Amine Plus Free Piperidine NH Enables Sequential Diversification Unavailable in Singly-Protected Analogs

The target compound possesses two chemically distinct amino groups: a boc-protected aromatic amine at the pyrazole C4 position and a free secondary amine on the piperidine ring . This orthogonal protection architecture permits sequential derivatization—the piperidine NH can be alkylated, acylated, sulfonylated, or coupled to carboxylic acids without affecting the boc-carbamate, which can subsequently be deprotected under mild acidic conditions (TFA or HCl/dioxane) to reveal the C4-amine for a second diversification step [1]. In contrast, analogs bearing alternative protecting groups (e.g., Cbz, Fmoc) on the C4-amine require different deprotection conditions (hydrogenolysis for Cbz, piperidine for Fmoc) that may be incompatible with sensitive functionality introduced at the piperidine nitrogen. The CF₃ group's strong electron-withdrawing effect further modulates the nucleophilicity of the C4-carbamate nitrogen, making boc deprotection slightly slower than in non-fluorinated analogs—a subtle but measurable kinetic differentiation that can be exploited in selective deprotection strategies [2].

Synthetic Chemistry Building Blocks Parallel Synthesis

Recommended Procurement and Application Scenarios for Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Enhanced Lipophilicity Without Significant MW Increase

When an SAR series based on the CHF₂ analog (EN300-1720443) shows promising target potency but suboptimal cellular permeability (e.g., Papp < 5 × 10⁻⁶ cm/s in Caco-2 or MDCK assays), replacement with the CF₃ variant provides an estimated +0.5 to +0.6 LogP unit increase at a cost of only ~18 Da molecular weight . This favorable LipE trade-off makes the target compound the rational next procurement for medicinal chemistry teams optimizing pyrazole-based kinase inhibitors, where the CF₃ group additionally confers resistance to oxidative metabolism at the C5 position that the CHF₂ group does not provide [1].

Diversity-Oriented Synthesis and Parallel Library Construction Using Orthogonal Protection

The target compound's orthogonal boc-protected C4-amine and free piperidine NH enable a two-step sequential diversification protocol: (Step 1) functionalize the piperidine nitrogen via reductive amination, amide coupling, or sulfonylation; (Step 2) deprotect the boc group with TFA and functionalize the revealed C4-amine . This architecture is superior to singly-protected or bis-protected analogs for parallel synthesis because it allows library chemists to explore two diversity vectors independently from a single building block procurement, maximizing the number of final compounds per synthetic step [2].

CNS-Penetrant Candidate Design Leveraging the CF₃ Lipophilicity Window

The estimated LogP of 1.7–2.1 for the target compound places it within the favorable range for CNS drug candidates (typically LogP 2–4), whereas the CHF₂ analog (LogP 1.1–1.5) may fall below the lower threshold for optimal blood-brain barrier passive permeability [1]. For CNS-targeted programs where the pyrazole-piperidine scaffold is a privileged chemotype (e.g., kinase inhibitors for glioblastoma, psychiatric disorder targets), the CF₃ variant should be prioritized over the CHF₂ analog at the building block procurement stage to avoid generating lead compounds that subsequently require additional lipophilicity-enhancing modifications [3].

PROTAC and Bifunctional Degrader Linker Attachment Point Strategy

The orthogonal amino groups on the target compound provide two distinct solvent-exposed attachment vectors for PROTAC design: the piperidine NH can serve as the linker attachment point to the E3 ligase ligand (e.g., VHL, CRBN), while the C4-amine (post-boc deprotection) can connect to the target-protein-binding warhead . This regiochemical clarity is valuable when the pyrazole core itself contributes to target binding, as the CF₃ and piperidine substituents can be oriented into the target protein's binding pocket while the C4-vector extends into solvent for linker conjugation—a design logic supported by the prevalence of pyrazole-based kinase inhibitors in clinical development [2].

Quote Request

Request a Quote for Tert-butyl N-[1-piperidin-4-yl-5-(trifluoromethyl)pyrazol-4-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.